molecular formula C11H8N4O2 B11877879 4-(Furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide CAS No. 918132-88-4

4-(Furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide

Cat. No.: B11877879
CAS No.: 918132-88-4
M. Wt: 228.21 g/mol
InChI Key: HEYDVCBCFWJRBB-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a furan ring fused to a pyrazolo[3,4-b]pyridine core, with a carboxamide group at the 6-position.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Typically involves nitric acid and sulfuric acid.

    Bromination: Uses bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Hydroxymethylation: Formaldehyde is commonly used.

    Formylation: Formylating agents like formic acid or formyl chloride.

    Acylation: Acyl chlorides or anhydrides are used.

Major Products

The major products formed from these reactions depend on the specific substituents introduced during the electrophilic substitution reactions. For example, nitration would yield nitro derivatives, while bromination would produce bromo derivatives.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s furan and pyrazolo[3,4-b]pyridine moieties allow it to bind to various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is unique due to its specific combination of a furan ring fused to a pyrazolo[3,4-b]pyridine core with a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

918132-88-4

Molecular Formula

C11H8N4O2

Molecular Weight

228.21 g/mol

IUPAC Name

4-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide

InChI

InChI=1S/C11H8N4O2/c12-10(16)8-4-6(9-2-1-3-17-9)7-5-13-15-11(7)14-8/h1-5H,(H2,12,16)(H,13,14,15)

InChI Key

HEYDVCBCFWJRBB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=NC3=C2C=NN3)C(=O)N

Origin of Product

United States

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